molecular formula C16H14O2 B072873 4-(Methoxycarbonyl)stilbene CAS No. 1149-18-4

4-(Methoxycarbonyl)stilbene

Cat. No. B072873
CAS RN: 1149-18-4
M. Wt: 238.28 g/mol
InChI Key: VWHFZNARASKJAS-BQYQJAHWSA-N
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Description

4-(Methoxycarbonyl)stilbene is a chemical compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol .


Synthesis Analysis

Stilbenes, including 4-(Methoxycarbonyl)stilbene, are synthesized by plants in response to various stresses and are derived from the phenylpropanoid pathway . The synthesis of stilbene and its derivatives has been achieved through various synthetic approaches over the last 30 years . These approaches involve carbon–carbon coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions .


Molecular Structure Analysis

The basic chemical skeleton structure of stilbene compounds is 1,2-diphenylethylene . Stilbenes exist in E and Z conformations each eliciting different pharmacological activities .


Chemical Reactions Analysis

Stilbenes, including 4-(Methoxycarbonyl)stilbene, have been found to exhibit a variety of biological activities such as antimicrobial, antifungal, and anticancer properties . The preparation of these structures via cross-coupling reactions has attracted much attention .

Scientific Research Applications

  • The photochemical behavior of certain stilbene derivatives, including those with methoxycarbonyl substituents, is influenced by the substituents in their structure. These derivatives exhibit a twisted intramolecular charge transfer (TICT) state, which is significant for understanding their photochemical properties (Yang, Liau, Wang, & Hwang, 2004).

  • Base-promoted self-condensation reactions of trans-stilbene and diphenylacetylene monomers bearing 4-alkylamino and 4'-methoxycarbonyl groups were explored. The resulting cyclic triamides with a triangular cavity have potential implications in molecular design and synthetic chemistry (Yokoyama et al., 2008).

  • The interaction of a series of stilbene-based compounds, including those with methoxycarbonyl groups, with tubulin was studied. These findings are relevant for understanding the mechanisms of anticancer agents and designing new therapeutic compounds (Woods et al., 1995).

  • Methoxy-substituted stilbenes have been investigated for their antioxidant and cytotoxic effects on various cell lines. This research is crucial in understanding the structure-activity relationships of these compounds for potential therapeutic applications (Hasiah et al., 2011).

  • The synthesis of radiolabeled stilbene derivatives, including methoxylated stilbenes, as potential PET probes for aryl hydrocarbon receptors in cancers, highlights their application in diagnostic imaging and cancer research (Gao et al., 2006).

Future Directions

Stilbenes, including 4-(Methoxycarbonyl)stilbene, hold enormous potential importance due to their diverse spectrum of biological applications . Future research may focus on the development of new synthetic approaches and the exploration of their therapeutic targets .

properties

IUPAC Name

methyl 4-[(E)-2-phenylethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHFZNARASKJAS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)stilbene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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